
6-bromo-2-(2-chloro-5-nitrophenyl)-3-(3-ethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-2-(2-CHLORO-5-NITROPHENYL)-3-(3-ETHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(2-CHLORO-5-NITROPHENYL)-3-(3-ETHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route includes:
Halogenation: Bromination and chlorination to introduce bromine and chlorine atoms.
Condensation: Formation of the quinazolinone core through condensation reactions involving appropriate amines and aldehydes or ketones.
Ethoxylation: Introduction of the ethoxy group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and phenyl groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst, iron (Fe) with hydrochloric acid (HCl).
Substitution: Sodium ethoxide (NaOEt), sodium hydride (NaH).
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new quinazolinone derivatives with different substituents replacing bromine or chlorine.
Scientific Research Applications
6-BROMO-2-(2-CHLORO-5-NITROPHENYL)-3-(3-ETHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Pharmacology: Studied for its anti-inflammatory and anti-microbial properties.
Biochemistry: Used as a probe to study enzyme interactions and molecular pathways.
Industrial Chemistry: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-BROMO-2-(2-CHLORO-5-NITROPHENYL)-3-(3-ETHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-CHLORO-5-NITROPHENYL)-3-(3-ETHOXYPHENYL)-4(1H)-QUINAZOLINONE: Lacks the bromine atom, potentially altering its biological activity and reactivity.
6-BROMO-2-(2-CHLORO-5-NITROPHENYL)-3-PHENYL-4(1H)-QUINAZOLINONE: Lacks the ethoxy group, which may affect its solubility and interaction with biological targets.
6-BROMO-2-(2-CHLORO-5-NITROPHENYL)-3-(3-METHOXYPHENYL)-4(1H)-QUINAZOLINONE: Contains a methoxy group instead of an ethoxy group, potentially influencing its pharmacokinetic properties.
Uniqueness
The presence of both bromine and ethoxy groups in 6-BROMO-2-(2-CHLORO-5-NITROPHENYL)-3-(3-ETHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE makes it unique in terms of its chemical reactivity and potential biological activity. These substituents can significantly influence the compound’s interaction with molecular targets, its solubility, and its overall pharmacological profile.
Properties
Molecular Formula |
C22H17BrClN3O4 |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
6-bromo-2-(2-chloro-5-nitrophenyl)-3-(3-ethoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H17BrClN3O4/c1-2-31-16-5-3-4-14(11-16)26-21(17-12-15(27(29)30)7-8-19(17)24)25-20-9-6-13(23)10-18(20)22(26)28/h3-12,21,25H,2H2,1H3 |
InChI Key |
ARDXMOWYIXIIND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(NC3=C(C2=O)C=C(C=C3)Br)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B10907511.png)
![1-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methyl}piperazine](/img/structure/B10907518.png)
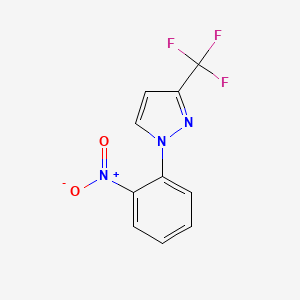
![Methyl {[(3-ethyl-1,2-oxazol-5-yl)methyl]sulfonyl}acetate](/img/structure/B10907525.png)
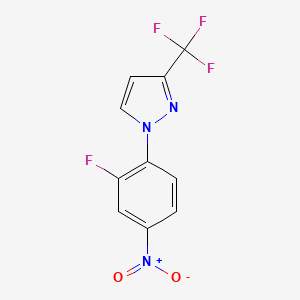
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907531.png)
![2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-5-fluoroaniline](/img/structure/B10907533.png)
![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10907540.png)
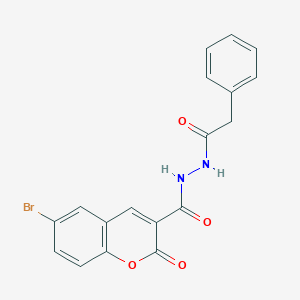
![2,2'-hydrazine-1,2-diylbis(1-cyclopropyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one)](/img/structure/B10907547.png)
![4-methoxy-6-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-2-phenylpyrimidine](/img/structure/B10907548.png)
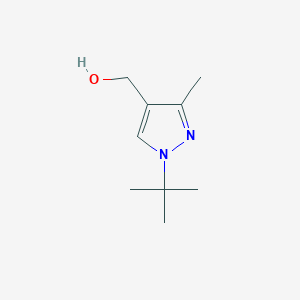
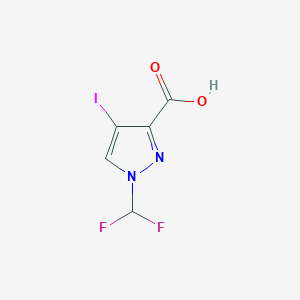
![1-[(4-chlorophenoxy)methyl]-N-cyclopentyl-1H-pyrazole-3-carboxamide](/img/structure/B10907579.png)
